2-(2-Azidoethoxy)tetrahydropyran
Overview
Description
“2-(2-Azidoethoxy)tetrahydropyran” is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “2-(2-Azidoethoxy)tetrahydropyran”, involves several strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of “2-(2-Azidoethoxy)tetrahydropyran” consists of a tetrahydropyran ring with an azidoethoxy group attached . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, can undergo various chemical reactions. These reactions include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions involve the addition of a Cu-O bond across the C-C double bond .
Scientific Research Applications
Synthesis of Neopeltolide
- Scientific Field : Organic Chemistry, Marine Drugs
- Application Summary : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
- Methods of Application : The synthesis involves the Hetero-Diels-Alder cycloaddition of certain compounds with 2-tosyloxyacetaldehyde by the action of Jacobsen’s chiral chromium(III) catalyst .
- Results or Outcomes : The synthesis provided the 2,6-cis-substituted tetrahydropyran-4-one in 83% yield with excellent diastereoselectivity .
Prins Cyclization
- Scientific Field : Organic Chemistry
- Application Summary : The Prins reaction has emerged as a powerful technique in the stereoselective synthesis of the tetrahydropyran skeleton with various substituents . This strategy has further been successfully applied in the total synthesis of bioactive macrocycles and related natural products .
- Methods of Application : The Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans has been developed over the last twenty years .
- Results or Outcomes : The Prins cyclization has led to the efficient construction of THP rings and has been employed in the total synthesis of natural products .
Safety And Hazards
Future Directions
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, is of significant interest . This could have a significant impact on chemical biology and drug discovery in the forthcoming decades .
properties
IUPAC Name |
2-(2-azidoethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCTOALORWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733586 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethoxy)tetrahydropyran | |
CAS RN |
835625-50-8 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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